REACTION_CXSMILES
|
CN(C)/[N:3]=[CH:4]/[C:5]([CH3:7])=[CH2:6].C(OC(=O)C)(=O)C.Br[C:17]1[C:18](=[O:25])[CH:19]=[C:20]([CH3:24])[C:21](=[O:23])[CH:22]=1>CC#N>[CH3:7][C:5]1[CH:4]=[N:3][C:22]2[C:21](=[O:23])[C:20]([CH3:24])=[CH:19][C:18](=[O:25])[C:17]=2[CH:6]=1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CN(/N=C/C(=C)C)C
|
Name
|
|
Quantity
|
19.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(C=C(C(C1)=O)C)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature during 120 minutes
|
Duration
|
120 min
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=NC=2C(C(=CC(C2C1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |